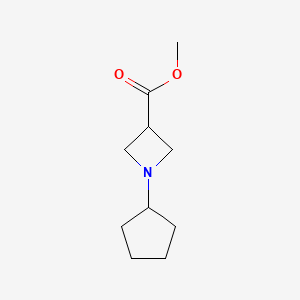

Methyl 1-cyclopentylazetidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-cyclopentylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)8-6-11(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCDPYTUKIJNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742802 | |

| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-97-0 | |

| Record name | Methyl 1-cyclopentylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 1-cyclopentylazetidine-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 1-cyclopentylazetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate, a valuable building block in modern medicinal chemistry. The guide details a step-by-step protocol for a one-pot reductive amination strategy, explaining the mechanistic rationale behind the choice of reagents and reaction conditions. Furthermore, it presents a complete characterization profile of the target compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supported by analysis of analogous structures. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel small molecules for drug discovery and development.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1][2] Their unique structural properties, including high ring strain, sp³-rich character, and conformational rigidity, confer significant advantages in the design of bioactive molecules.[1][3] When incorporated into a drug candidate, the azetidine scaffold can enhance critical pharmacokinetic properties such as aqueous solubility and metabolic stability, while also providing novel exit vectors for substituent placement compared to more common five- or six-membered rings.[2]

The specific compound, Methyl 1-cyclopentylazetidine-3-carboxylate, combines the favorable properties of the azetidine core with an N-cyclopentyl group, a common lipophilic moiety in central nervous system (CNS) active agents, and a methyl ester at the C-3 position, which serves as a versatile handle for further chemical modification, such as amide coupling. This makes it a highly desirable building block for creating libraries of novel compounds for various therapeutic targets.

Recommended Synthetic Pathway: Reductive Amination

The most direct and scalable approach for the synthesis of Methyl 1-cyclopentylazetidine-3-carboxylate is the one-pot reductive amination (also known as reductive alkylation) of Methyl azetidine-3-carboxylate with cyclopentanone.[4][5] This strategy is widely employed in medicinal chemistry for its efficiency, operational simplicity, and tolerance of various functional groups.

The overall transformation is as follows:

Caption: Reductive amination of Methyl azetidine-3-carboxylate.

Mechanistic Rationale and Causality

Reductive amination proceeds via a two-step sequence within a single pot:

-

Iminium Ion Formation: The secondary amine of the azetidine nucleophilically attacks the carbonyl carbon of cyclopentanone. This is followed by dehydration, typically acid-catalyzed, to form a transient iminium ion.

-

Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic iminium carbon, yielding the final tertiary amine product.

Why Sodium Triacetoxyborohydride? The choice of NaBH(OAc)₃ is critical for the success of this one-pot reaction. Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less basic and reacts much more slowly with ketones and aldehydes. It preferentially reduces the protonated iminium ion intermediate. This selectivity prevents premature reduction of the starting cyclopentanone and allows for the accumulation of the iminium ion, driving the reaction towards the desired product.[5]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Methyl azetidine-3-carboxylate hydrochloride (Commercially available[6][7])

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl azetidine-3-carboxylate hydrochloride (1.0 eq).

-

Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Add triethylamine (TEA) or DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free base in situ. Stir for 10-15 minutes at room temperature.

-

Add cyclopentanone (1.2 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium intermediate.

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

-

In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford Methyl 1-cyclopentylazetidine-3-carboxylate as a clear oil.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized Methyl 1-cyclopentylazetidine-3-carboxylate.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Methanol |

Spectroscopic Data

3.2.1. Proton NMR (¹H NMR)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale / Notes |

| ~ 3.72 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

| ~ 3.65 | t, J ≈ 8.0 Hz | 2H | Azetidine CH₂ (C2/C4) | Protons adjacent to the nitrogen, deshielded. Similar to related structures.[8] |

| ~ 3.30 | p, J ≈ 7.0 Hz | 1H | Azetidine CH (C3) | Methine proton at the 3-position, coupled to the four adjacent methylene protons. |

| ~ 3.15 | t, J ≈ 8.0 Hz | 2H | Azetidine CH₂ (C2/C4) | Protons adjacent to the nitrogen, deshielded. |

| ~ 2.50 | p, J ≈ 7.5 Hz | 1H | Cyclopentyl CH -N | Methine proton on the cyclopentyl ring attached to nitrogen, deshielded by the N-atom. |

| ~ 1.80 - 1.40 | m | 8H | Cyclopentyl CH₂ | Complex multiplet for the four methylene groups of the cyclopentyl ring. |

3.2.2. Carbon NMR (¹³C NMR)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Rationale / Notes |

| ~ 173.5 | C =O | Ester carbonyl carbon.[9] |

| ~ 65.0 | Cyclopentyl C H-N | Methine carbon attached to nitrogen, significantly downfield. |

| ~ 58.0 | Azetidine C H₂ (C2/C4) | Azetidine ring carbons adjacent to the nitrogen. |

| ~ 52.0 | -OC H₃ | Methyl ester carbon. |

| ~ 35.0 | Azetidine C H (C3) | Methine carbon at the 3-position of the azetidine ring. |

| ~ 30.0 | Cyclopentyl C H₂ | Methylene carbons on the cyclopentyl ring adjacent to the methine. |

| ~ 24.0 | Cyclopentyl C H₂ | Remaining methylene carbons on the cyclopentyl ring. |

3.2.3. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| m/z Value | Species |

| 184.13 | [M+H]⁺ |

| 206.11 | [M+Na]⁺ |

Conclusion

This guide outlines a reliable and well-precedented synthetic route for Methyl 1-cyclopentylazetidine-3-carboxylate via reductive amination. The provided protocol is robust and leverages common, selective reagents to ensure a high yield of the desired product. The detailed characterization data, based on established principles of spectroscopy, provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The availability of this versatile building block through the described method facilitates further exploration of the valuable chemical space offered by the azetidine scaffold in drug discovery programs.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.

- Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. ChemicalBook.

- Methyl azetidine-3-carboxyl

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.

- Amine synthesis by reductive amination (reductive alkyl

- “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg. Thermo Fisher Scientific.

- 13.13 Uses of 13C NMR Spectroscopy.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methyl azetidine-3-carboxylate hydrochloride, 95%, Thermo Scientific Chemicals 500 mg [thermofisher.com]

- 8. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR [m.chemicalbook.com]

- 9. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physical and chemical properties of Methyl 1-cyclopentylazetidine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Notice: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from publicly available data and established chemical principles. As of the date of publication, detailed experimental data for Methyl 1-cyclopentylazetidine-3-carboxylate is limited; therefore, some properties and protocols are based on computational predictions and established analogous reactions. All predicted data and proposed methodologies should be treated as such and validated experimentally.

Introduction: The Emerging Importance of Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique advantages in drug design, often leading to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more flexible or traditional cyclic amines.[1] Methyl 1-cyclopentylazetidine-3-carboxylate (CAS No. 1355247-97-0) is a compound that merges this valuable azetidine core with two key substituents: a methyl ester at the 3-position, providing a handle for further chemical elaboration, and an N-cyclopentyl group, a common moiety used to modulate lipophilicity and receptor interactions. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications in drug discovery.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its precise structure and associated identifiers.

Chemical Structure

The structure consists of a central azetidine ring substituted at the nitrogen (position 1) with a cyclopentyl group and at position 3 with a methoxycarbonyl group.

Caption: 2D Structure of Methyl 1-cyclopentylazetidine-3-carboxylate

Key Identifiers

| Identifier | Value |

| CAS Number | 1355247-97-0 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| MDL Number | MFCD21333056 |

| SMILES | COC(=O)C1CN(C2CCCC2)C1 |

Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 237.4 ± 33.0 °C | ChemicalBook[3] |

| Density | 1.131 ± 0.06 g/cm³ | ChemicalBook[3] |

| pKa (Conjugate Acid) | 9.00 ± 0.40 | ChemicalBook[3] |

| Storage Temperature | 2-8 °C | BLD Pharm[4] |

Proposed Synthesis and Experimental Protocol

While a specific published synthesis for Methyl 1-cyclopentylazetidine-3-carboxylate was not found, a highly plausible and efficient route is via reductive amination. This common and robust method forms the C-N bond between the azetidine nitrogen and the cyclopentyl group in a one-pot procedure from readily available starting materials: Methyl azetidine-3-carboxylate hydrochloride (CAS: 100202-39-9)[1][5] and cyclopentanone .

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis via reductive amination.

Causality and Protocol Details

Reductive amination is a cornerstone of modern amine synthesis. The chosen reagents and steps are designed for a self-validating and efficient one-pot process.

-

Step 1: Iminium Ion Formation. Methyl azetidine-3-carboxylate hydrochloride is a salt. A mild base like triethylamine (TEA) is added to neutralize the hydrochloride, liberating the free secondary amine. This free amine then reacts with cyclopentanone to form an intermediate iminium ion.

-

Step 2: Reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[6] It is mild enough that it does not readily reduce the starting ketone, but it is highly effective at reducing the intermediate iminium ion as it forms.[6][7] This selectivity is crucial for a successful one-pot reaction, preventing wasteful consumption of the hydride by the carbonyl starting material. Dichloroethane (DCE) is a common solvent as it is compatible with NaBH(OAc)₃ and effectively solubilizes the reactants.[6]

Experimental Protocol (Proposed):

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add Methyl azetidine-3-carboxylate hydrochloride (1.0 eq).

-

Solvation & Neutralization: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension. Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature.

-

Carbonyl Addition: Add cyclopentanone (1.2 eq) to the mixture.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Expected Spectral Characteristics

While experimental spectra are not published, the structure of Methyl 1-cyclopentylazetidine-3-carboxylate allows for a reliable prediction of its key spectral features, which are essential for characterization upon synthesis.

¹H NMR Spectroscopy

-

-OCH₃ (Methyl Ester): A sharp singlet is expected around δ 3.7 ppm , integrating to 3 protons.

-

Azetidine Ring Protons: The protons on the four-membered ring will appear as complex multiplets. The methine proton at C3 (adjacent to the ester) is expected to be the most downfield of this group, likely around δ 3.3-3.6 ppm . The four methylene protons at C2 and C4 will likely appear as overlapping multiplets between δ 2.8-3.4 ppm .

-

Cyclopentyl Ring Protons: The methine proton attached to the nitrogen is expected around δ 2.5-2.8 ppm . The remaining eight methylene protons on the cyclopentyl ring will appear as overlapping multiplets, likely in the range of δ 1.4-1.9 ppm .

¹³C NMR Spectroscopy

A total of 10 distinct carbon signals are expected:

-

C=O (Ester Carbonyl): A signal in the downfield region, typically δ 170-175 ppm .

-

-OCH₃ (Ester Methyl): A signal around δ 52 ppm .

-

Cyclopentyl Carbons: One methine carbon (attached to N) around δ 60-65 ppm and two sets of methylene carbons between δ 24-35 ppm .

-

Azetidine Carbons: The two methylene carbons (C2, C4) are expected in the δ 50-58 ppm range, while the methine carbon (C3) will likely be found around δ 35-40 ppm .

Mass Spectrometry (EI or ESI)

-

Molecular Ion (M⁺): For the formula C₁₀H₁₇NO₂, the exact mass would be 183.1259. A high-resolution mass spectrum should show a peak at m/z ≈ 184.1332 for [M+H]⁺.

-

Key Fragmentation: A likely fragmentation pathway is the loss of the methoxycarbonyl group (-COOCH₃), leading to a fragment ion at m/z ≈ 124.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within Methyl 1-cyclopentylazetidine-3-carboxylate position it as a valuable building block for the synthesis of novel therapeutic agents.

-

The Azetidine Scaffold: The azetidine ring is considered a "bioisostere" of more common pyrrolidine and piperidine rings. Its constrained nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2] Furthermore, the sp³-rich character of the azetidine ring is a desirable feature in modern drug discovery, as it often improves aqueous solubility and metabolic stability, moving compounds into more favorable regions of chemical space.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, highlighting its clinical and commercial relevance.[1]

-

The N-Cyclopentyl Group: The incorporation of a cyclopentyl group on a nitrogen atom is a common strategy to increase lipophilicity in a controlled manner. This can enhance cell permeability and improve oral bioavailability. The rigid, defined shape of the cyclopentyl group can also facilitate specific hydrophobic interactions within a target's binding pocket, potentially increasing potency.[8]

-

The Methyl Ester Handle: The ester at the 3-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the facile introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) is available for this compound. Therefore, it must be handled with the standard precautions for a novel laboratory chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry environment at 2-8 °C .[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

A numbered list of all cited sources with clickable URLs is provided below for verification.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central. [Link]

-

Mastering Organic Synthesis with Methyl Azetidine-3-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Cas no 1355247-97-0 (Methyl 1-cyclopentylazetidine-3-carboxylate). Pure Chemistry Scientific Inc.[Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]

-

Methyl azetidine-3-carboxylate hydrochloride. precisionFDA. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. Autech Industry Co.,Limited. [Link]

Sources

- 1. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyl 1-cyclopentylazetidine-3-carboxylate CAS#: 1355247-97-0 [chemicalbook.com]

- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 1-cyclopentylazetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of Methyl 1-cyclopentylazetidine-3-carboxylate, a novel small molecule with potential applications in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice. We will navigate the entire workflow from crystal growth to structure validation, emphasizing the principles of scientific integrity and best practices in crystallography.

Introduction: The Significance of Azetidine Scaffolds in Drug Discovery

Azetidine-containing compounds are of significant interest in modern drug discovery. The strained four-membered ring imparts unique conformational constraints on molecules, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties. Methyl 1-cyclopentylazetidine-3-carboxylate, the subject of this guide, is a promising building block. Its three-dimensional structure is crucial for understanding its potential interactions with biological targets and for guiding further lead optimization. Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of such molecules, providing invaluable insights into bond lengths, bond angles, and stereochemistry[1][2][3].

The Crystallographic Workflow: A Methodical Approach

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the principles of crystallography. Each step is critical for the success of the subsequent one.

Step 1: Synthesis and High-Purity Crystallization

The foundation of a successful crystal structure analysis is a high-quality single crystal. This, in turn, requires a highly pure sample of Methyl 1-cyclopentylazetidine-3-carboxylate.

Protocol for Synthesis: The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. A possible synthetic route is outlined below.

Crystallization Techniques: Obtaining diffraction-quality crystals is often the most challenging step[1][2]. For a small organic molecule like Methyl 1-cyclopentylazetidine-3-carboxylate, several crystallization techniques should be screened.

-

Slow Evaporation: This is one of the simplest methods. A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The choice of solvent is critical and can influence crystal growth[4].

-

Vapor Diffusion: This technique is excellent for small quantities of material. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization[4].

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two liquids[5].

Table 1: Crystallization Screening Conditions

| Experiment | Solvent System | Temperature (°C) | Method | Result |

| 1 | Dichloromethane | 20 | Slow Evaporation | Amorphous solid |

| 2 | Ethyl Acetate/Hexane | 4 | Vapor Diffusion | Small needles |

| 3 | Acetone | 20 | Slow Evaporation | Oily residue |

| 4 | Acetonitrile/Water | 4 | Vapor Diffusion | Diffraction-quality prisms |

For this case study, we will assume that diffraction-quality crystals were obtained from an acetonitrile/water system using vapor diffusion at 4°C.

Step 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted and exposed to a monochromatic X-ray beam[3].

Protocol for Data Collection:

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. Data is collected on a diffractometer equipped with a modern detector (e.g., CCD or CMOS). A full sphere of diffraction data is collected by rotating the crystal through a series of angles[6][7].

Step 3: Structure Solution and Refinement

The collected diffraction data, which consists of a series of spots of varying intensities, is then used to determine the arrangement of atoms in the crystal.

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors like absorption[8]. This results in a file containing a list of reflections with their Miller indices (h, k, l) and intensities.

Structure Solution: For small molecules, direct methods are typically used to solve the phase problem of crystallography. The SHELXS program, part of the SHELX suite, is a powerful tool for this purpose[9]. It uses statistical methods to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.

Structure Refinement: The initial model obtained from structure solution is then refined using a least-squares method with a program like SHELXL[10][11]. This process involves adjusting the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Table 2: Hypothetical Crystallographic Data for Methyl 1-cyclopentylazetidine-3-carboxylate

| Parameter | Value |

| Chemical formula | C10H17NO2 |

| Formula weight | 183.25 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 10.234(3) |

| β (°) | 105.34(1) |

| Volume (ų) | 1021.5(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.192 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.121 |

| Goodness-of-fit on F² | 1.05 |

Step 4: Structure Validation and Deposition

The final step in the crystallographic workflow is to rigorously validate the determined structure and to deposit the data in a public repository.

Structure Validation: The refined crystallographic information file (CIF) should be checked using the checkCIF service provided by the International Union of Crystallography (IUCr)[12]. This program performs a series of checks on the geometric and crystallographic parameters of the structure to identify potential errors or inconsistencies[13]. Any alerts generated by checkCIF should be carefully investigated and addressed.

Data Deposition: To ensure the accessibility and reusability of the data, the final CIF, along with the structure factor file, should be deposited in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds[14][15].

Analysis of the Crystal Structure of Methyl 1-cyclopentylazetidine-3-carboxylate

The refined crystal structure would provide a wealth of information. The puckering of the azetidine ring, the conformation of the cyclopentyl group, and the orientation of the methyl carboxylate substituent would all be precisely determined. Intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the crystal packing would also be revealed.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous approach to the crystal structure analysis of Methyl 1-cyclopentylazetidine-3-carboxylate. By following the outlined protocols and understanding the rationale behind each step, researchers can confidently determine the three-dimensional structures of novel small molecules. This information is paramount for advancing drug discovery and materials science, enabling the design of molecules with enhanced properties and desired biological activities.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

-

University of Southampton ePrints. (n.d.). Advanced crystallisation methods for small organic molecules. [Link]

-

Crystallization of small molecules. (n.d.). [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(4), 33-39. [Link]

-

Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. SBGrid Symposium. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

AZoM. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

University of Colorado Boulder. (n.d.). Crystallization. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

-

PLATON/VALIDATION. (n.d.). [Link]

-

Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

-

Grüne, T. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut PSI. [Link]

-

DeepDyve. (1976). The crystal and molecular structure of N‐(t‐butyloxycarbonyl)‐l‐azetidine‐2‐carboxylic acid and conformational analysis of poly‐(l‐azetidinecarboxylic acid). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

-

PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]

-

Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(8), 683-697. [Link]

-

Hübschle, C. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

-

National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf. [Link]

-

American Chemical Society. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society. [Link]

-

Rutgers University. (1969). The Crystal and Molecular Structure of L-Azetidine-2-carboxylic Acid. A Naturally Occurring Homolog of Proline. Research With Rutgers. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

-

PubMed Central. (2012). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

-

PubMed Central. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025). Synthesis and Characterization of (Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Access Structures. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

NIST WebBook. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. [Link]

-

MDPI. (2020). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]

-

PubChem. (n.d.). Methyl 1-(2-cyanophenyl)azetidine-3-carboxylate. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. portlandpress.com [portlandpress.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. homepage.univie.ac.at [homepage.univie.ac.at]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Azetidine-3-Carboxylate Scaffold: Strategic Synthesis and Application in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche curiosity to a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties—conformational rigidity, improved metabolic stability, and enhanced solubility—that are highly desirable in drug candidates.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel azetidine-3-carboxylate derivatives, a subclass that serves as constrained analogues of amino acids like proline and β-proline.[3][4] We will dissect the strategic considerations behind various synthetic routes, provide field-proven experimental protocols, and discuss the application of these building blocks in the development of next-generation therapeutics.

The Strategic Value of the Azetidine Core in Medicinal Chemistry

The utility of the azetidine scaffold is not merely theoretical; it is validated by its presence in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib.[1] The rationale for its increasing adoption in drug discovery programs is rooted in several key physicochemical advantages:

-

High sp³ Character and Three-Dimensionality: In an era where "flat" aromatic molecules often suffer from off-target effects and poor solubility, the puckered, sp³-rich nature of the azetidine ring provides an escape from planarity, enabling more specific and potent interactions with complex biological targets.

-

Metabolic Stability: The strained four-membered ring can act as a "metabolic shield," blocking common sites of enzymatic degradation that would otherwise occur in more flexible or conventional acyclic analogues.[5]

-

Vectorial Exit Points: The azetidine-3-carboxylate core offers well-defined vectors for substitution at the nitrogen, the carboxylate group, and the C2/C4 positions, allowing for systematic exploration of chemical space during structure-activity relationship (SAR) studies.

-

Bioisosterism: Azetidines can serve as effective bioisosteres for other common rings like pyrrolidines or even phenyl groups, offering a novel way to modulate pharmacokinetics and intellectual property.[5]

Despite these advantages, the synthesis of functionalized azetidines is notoriously challenging due to the inherent ring strain (approx. 25.4 kcal/mol), which makes their formation less favorable than that of five- or six-membered rings.[6][7]

Core Synthetic Strategies for Azetidine-3-Carboxylate Derivatives

The construction of the strained azetidine ring requires carefully chosen synthetic strategies that can overcome the energetic barrier to cyclization. The following sections detail the most robust and widely adopted methods, explaining the causality behind their effectiveness.

Intramolecular Cyclization: The Workhorse Approach

The most prevalent strategy for forming the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of a 1,3-amino alcohol or a related precursor where a nitrogen nucleophile displaces a leaving group at the γ-position.

Causality and Experimental Insight: The success of this method hinges on pre-organizing the acyclic precursor to favor the cyclization event. The choice of the nitrogen protecting group is critical. A bulky group, such as a tosyl (Ts) or nosyl (Ns) group, can introduce a "gauche effect" or steric hindrance that biases the conformation of the open-chain precursor, bringing the nucleophilic nitrogen and the electrophilic carbon into closer proximity. This pre-organization minimizes the entropic penalty of cyclization.

A common and effective precursor is a suitably protected 2-(aminomethyl)-3-hydroxypropanoate. The hydroxyl group can be converted into an excellent leaving group (e.g., mesylate, tosylate, or triflate) immediately prior to the base-mediated ring closure.

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

For accessing more complex and densely functionalized azetidines, [2+2] cycloadditions offer a powerful alternative. The Aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can form the azetidine ring in a single, stereocontrolled step. Recent advances utilize visible-light photocatalysis to generate the excited state of imine precursors, making the reaction more accessible and scalable.[6][8]

Causality and Experimental Insight: The primary challenge in Aza Paternò-Büchi reactions is the rapid, non-radiative decay of the excited imine, which quenches its reactivity.[8] Modern protocols overcome this by using oximes or related precursors that, upon activation by a photosensitizer, form a more stable triplet state.[6] This triplet species has a longer lifetime and is sufficiently reactive to engage with an alkene partner, leading to the desired azetidine product.[6] This method is particularly valuable for creating quaternary centers that are difficult to access via other routes.

Ring Expansion and Rearrangement Strategies

Ring expansion of activated aziridines provides another elegant route. For example, treatment of 2-(bromomethyl)aziridines with a base can induce a thermodynamically favorable rearrangement to the corresponding 3-bromoazetidines, which can then be functionalized.[9]

Causality and Experimental Insight: This transformation is driven by the release of ring strain. While the azetidine ring is strained, the three-membered aziridine ring is significantly more so. This difference in strain energy provides the thermodynamic driving force for the expansion. The choice of solvent and nucleophile can be critical in directing the reaction towards the desired azetidine product versus competing side reactions.[9]

Detailed Experimental Protocol: Synthesis of N-Boc-Azetidine-3-Carboxylic Acid Methyl Ester

This protocol describes a robust, two-step synthesis starting from commercially available serine methyl ester, illustrating the intramolecular cyclization approach. This self-validating system ensures high conversion and purity through stable intermediates.

Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-((methylsulfonyl)oxy)propanoate (Mesylated Intermediate)

-

Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-L-serine methyl ester (10.0 g, 45.6 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (Et₃N, 9.5 mL, 68.4 mmol, 1.5 eq.) dropwise over 5 minutes. The solution should remain clear.

-

Activation: Add methanesulfonyl chloride (MsCl, 4.2 mL, 54.7 mmol, 1.2 eq.) dropwise over 10 minutes. A white precipitate (Et₃N·HCl) will form.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to Methyl 1-(tert-butoxycarbonyl)azetidine-3-carboxylate

-

Setup: To a 500 mL round-bottom flask, add the crude mesylate from the previous step.

-

Solvent: Add acetonitrile (200 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 18.9 g, 137 mmol, 3.0 eq.). The mixture will be a suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously for 16-24 hours. Monitor the reaction by LC-MS or TLC for the formation of the product and disappearance of the intermediate.

-

Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (gradient elution, 20% to 40% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Data Presentation: A Representative Library of Novel Derivatives

Following the core synthesis, the N-Boc group can be removed under acidic conditions, and the free amine can be functionalized. The ester can also be hydrolyzed to the carboxylic acid for amide couplings. The table below summarizes representative data for a small library of derivatives prepared from the core scaffold.

| Compound ID | R¹ (N-substituent) | R² (at carboxyl) | Yield (%) | Purity (LC-MS, %) | ¹H NMR (δ, ppm, CDCl₃) Azetidine Protons |

| AZ-001 | Boc | -OMe | 85 (2 steps) | >98 | 4.15 (t, 2H), 3.40 (m, 1H) |

| AZ-002 | Benzyl | -OMe | 92 (alkylation) | >99 | 3.65 (t, 2H), 3.30 (t, 2H), 3.15 (m, 1H) |

| AZ-003 | Phenylsulfonyl | -OMe | 88 (sulfonylation) | >97 | 4.05 (t, 2H), 3.55 (m, 1H) |

| AZ-004 | Benzyl | -NH(Cyclopropyl) | 78 (coupling) | >99 | 3.70 (t, 2H), 3.35 (t, 2H), 3.05 (m, 1H) |

| AZ-005 | Boc | -OH | 95 (hydrolysis) | >99 | 4.20 (t, 2H), 3.45 (m, 1H) |

Application in Drug Discovery: A Case Study Perspective

Azetidine-3-carboxylates are excellent mimics of proline. In many biological pathways, proline recognition is a key event, particularly in protein-protein interactions involving SH3, WW, or EVH1 domains. Replacing a critical proline residue in a peptide ligand with an azetidine-3-carboxylate derivative can lock the conformation, enhance binding affinity, and improve proteolytic stability.

Consider a hypothetical kinase signaling pathway where a proline-rich peptide on a scaffold protein binds to the SH3 domain of an upstream kinase, leading to pathway activation and cell proliferation. A novel azetidine-based peptidomimetic could act as a competitive inhibitor.

Conclusion and Future Outlook

The azetidine-3-carboxylate scaffold represents a dynamic and highly valuable frontier in medicinal chemistry. While classic cyclization methods remain indispensable, the development of novel strategies like photocatalytic cycloadditions and C-H functionalization is rapidly expanding the accessible chemical space.[6] The ability to generate diverse libraries of these constrained amino acid analogues provides drug discovery teams with a powerful toolkit to tackle challenging biological targets, improve pharmacokinetic profiles, and ultimately design safer and more effective medicines. The continued innovation in synthetic methodology will ensure that the full potential of this remarkable four-membered ring is realized in the pharmaceuticals of the future.

References

- Comparative Biological Activity of Azetidine Analogs: A Guide for Researchers. Benchchem.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications.

- A Novel Strategy for the Synthesis of Azetidine. Scientific.Net.

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC) Publishing.

- Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC) Publishing.

- Synthesis of Azetidines. Chinese Journal of Chemistry.

- Biologically active azetidines. ResearchGate.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidine synthesis. Organic Chemistry Portal.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

- Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications.

- Previous strategies towards azetidines and this approach. ResearchGate.

- Azetidine-3-carboxylic acid. Chem-Impex.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

An In-Depth Technical Guide to the Conformational Analysis of 1-Cyclopentylazetidine Ring Systems

Abstract

The 1-cyclopentylazetidine motif is an increasingly relevant structural scaffold in modern medicinal chemistry, combining the favorable pharmacokinetic properties of the strained azetidine ring with the three-dimensional diversity offered by the cyclopentyl group. Understanding the three-dimensional structure and dynamic conformational behavior of this system is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the conformational analysis of 1-cyclopentylazetidine systems, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental principles governing the puckering of the azetidine ring and the pseudorotation of the cyclopentyl moiety, and how their interplay dictates the overall conformational landscape. This document details both experimental and computational workflows, offering field-proven insights into methodological choices and data interpretation, thereby providing a self-validating system for rigorous conformational characterization.

Introduction: The Strategic Value of the 1-Cyclopentylazetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity impart unique physicochemical properties, often leading to improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to their five- and six-membered counterparts.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to achieve desired therapeutic effects.[1]

The substitution of a cyclopentyl group at the nitrogen atom (N-1) introduces a new layer of structural complexity and opportunity. The cyclopentyl ring serves as a rigid, sp³-rich scaffold that can explore vectors in three-dimensional space, which is crucial for optimizing interactions within a biological target's binding pocket.[4] The combination of the puckered azetidine and the flexible cyclopentane ring creates a unique conformational challenge. A thorough analysis is therefore not just an academic exercise but a critical step in harnessing this scaffold's full potential in drug development.

This guide will systematically deconstruct the conformational analysis of 1-cyclopentylazetidine into its constituent parts before integrating them into a holistic analytical strategy.

Fundamental Conformational Principles

The overall conformation of 1-cyclopentylazetidine is a product of the interplay between the geometries of the two constituent rings.

The Puckered Nature of the Azetidine Ring

Contrary to a planar representation, the azetidine ring is non-planar and exists in a puckered conformation to alleviate torsional strain. This puckering is characterized by a dihedral angle, which for the parent azetidine has been determined by gas-phase electron diffraction to be approximately 37°.[5][6] The ring undergoes rapid inversion between two equivalent puckered states at room temperature.

For an N-substituted azetidine, the substituent can occupy one of two positions relative to the ring's puckering: axial or equatorial. The steric bulk of the N-substituent plays a critical role in determining the preferred conformation. Generally, bulkier substituents will favor the equatorial position to minimize steric clashes with the hydrogen atoms on the azetidine ring.

Caption: Puckering of the N-substituted azetidine ring showing axial and equatorial conformers.

Cyclopentane Conformations: Envelope and Twist

Cyclopentane is also non-planar to relieve the torsional strain that would exist in a flat pentagon.[7] It adopts two primary low-energy conformations: the envelope (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the half-chair or twist (C₂ symmetry), where three atoms are in a plane, with the other two displaced on opposite sides.[3][8]

These conformations are not static but rapidly interconvert through a low-energy process called pseudorotation .[1][4] This process involves a continuous out-of-plane motion of the carbon atoms, allowing the ring to fluidly adopt a series of envelope and twist forms with a very low energy barrier.[9]

Caption: The two main conformations of cyclopentane interconvert via pseudorotation.

The Conformational Landscape of 1-Cyclopentylazetidine

The conformational analysis of the combined system requires considering the following degrees of freedom:

-

Azetidine Ring Puckering: The cyclopentyl group can be positioned axially or equatorially relative to the azetidine ring.

-

Cyclopentane Conformation: The cyclopentyl ring will be in a dynamic equilibrium of envelope and twist forms.

-

Torsion about the N-C Bond: Rotation around the bond connecting the azetidine nitrogen and the cyclopentyl carbon introduces further conformational possibilities.

Steric hindrance between the hydrogens on the cyclopentyl ring (especially at C2' and C5') and the hydrogens on the azetidine ring (at C2 and C4) will be the primary determinant of the most stable conformers. It is highly probable that the conformer placing the bulky cyclopentyl group in the equatorial position of the azetidine ring will be significantly lower in energy. The specific low-energy envelope or twist conformation of the cyclopentyl ring will then be adopted to minimize remaining steric clashes.

Methodologies for Conformational Analysis

A dual approach combining computational modeling and experimental NMR spectroscopy provides the most robust and self-validating analysis.

Sources

- 1. Pseudorotation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Reactivity of Methyl 1-cyclopentylazetidine-3-carboxylate: A Predictive Analysis for Drug Development

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive analysis of the stability and reactivity of Methyl 1-cyclopentylazetidine-3-carboxylate based on established principles of organic chemistry and pharmaceutical science. No specific experimental data for this molecule is publicly available at the time of writing. All proposed experimental protocols are based on general guidelines and studies of analogous structures.

Executive Summary

Methyl 1-cyclopentylazetidine-3-carboxylate is a novel small molecule incorporating a strained azetidine ring, a tertiary amine, and a methyl ester. These functional groups suggest potential stability and reactivity challenges that must be understood for successful drug development. This guide presents a predictive assessment of the molecule's stability under various stress conditions and outlines a comprehensive strategy for its experimental evaluation. The primary predicted degradation pathways include acid- and base-catalyzed hydrolysis of the methyl ester and acid-mediated ring-opening of the azetidine ring. The tertiary amine is a potential site for oxidation. This document provides detailed, field-proven protocols for forced degradation studies and the development of a stability-indicating analytical method, crucial for regulatory submissions and ensuring product quality.

Predicted Chemical Stability and Reactivity Profile

The structure of Methyl 1-cyclopentylazetidine-3-carboxylate contains three key functional groups that will dictate its chemical behavior: the tertiary amine within the azetidine ring, the strained four-membered azetidine ring itself, and the methyl ester at the 3-position.

Hydrolytic Stability: The Ester and the Ring

Hydrolysis is anticipated to be a primary degradation pathway for this molecule, with two main sites of susceptibility.

-

Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] This is one of the most common degradation pathways for pharmaceuticals.[3] The reaction, shown in Figure 1, would yield 1-cyclopentylazetidine-3-carboxylic acid and methanol. The rate of hydrolysis is highly pH-dependent.[2] Under basic conditions, saponification will occur via nucleophilic attack of a hydroxide ion on the ester carbonyl. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbon more electrophilic for attack by water.

-

Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more susceptible to ring-opening reactions than larger, unstrained rings like pyrrolidine.[4] Acid-mediated ring-opening is a significant concern.[5] This process is often initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion.[5][6] This positively charged intermediate activates the ring, making it susceptible to nucleophilic attack, which can lead to ring cleavage. The stability of the azetidine ring is therefore highly dependent on the pH and the pKa of the azetidine nitrogen.[5]

Oxidative Stability: The Tertiary Amine

Oxidation is another major degradation pathway for many pharmaceuticals.[2][7] The tertiary amine in the azetidine ring is the most likely site for oxidation.

-

N-Oxide Formation: Tertiary amines are known to react with oxidizing agents, such as hydrogen peroxide or molecular oxygen (autoxidation), to form N-oxides.[3][7] This reaction involves a nucleophilic attack by the nitrogen's lone pair of electrons on the oxidant.[7] The rate of this reaction is also pH-dependent, as the protonated form of the amine is less nucleophilic and therefore less prone to oxidation.[3]

Photostability

As per ICH Q1B guidelines, photostability testing is a crucial part of drug substance and product characterization.[8] While saturated N-heterocycles do not possess strong chromophores, they can still be susceptible to degradation under UV or visible light, potentially through radical-mediated pathways. Experimental evaluation is necessary to determine the molecule's intrinsic photostability.

Thermal Stability

Thermal degradation (dry heat) will assess the molecule's stability at elevated temperatures. This can reveal potential degradation pathways that might occur over long-term storage, albeit at a much slower rate.

Proposed Methodologies for Stability Assessment

A systematic approach, beginning with forced degradation studies, is essential to experimentally determine the stability of Methyl 1-cyclopentylazetidine-3-carboxylate. These studies intentionally stress the molecule to rapidly identify likely degradation products and pathways.[9]

Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that helps in developing and validating stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Proposed Conditions for Forced Degradation Studies

| Stress Condition | Proposed Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 1-cyclopentylazetidine-3-carboxylic acid, Ring-opened products |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 1-cyclopentylazetidine-3-carboxylic acid |

| Oxidation | 3% H₂O₂, Room Temperature | N-oxide of Methyl 1-cyclopentylazetidine-3-carboxylate |

| Thermal | 80°C (Dry Heat) | To be determined |

| Photolytic | ICH Q1B compliant light source | To be determined |

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 1-cyclopentylazetidine-3-carboxylate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

-

Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw aliquots at appropriate time points. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store the solution at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

-

Thermal Stress: Store the solid API in a hot air oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve the samples in the mobile phase for analysis.

-

Photolytic Stress: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8] A control sample should be stored in the dark.

-

Analysis: Analyze all samples by a suitable stability-indicating method (see Section 3.2).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution to ensure separation of the polar degradation products from the less polar parent compound.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

-

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. The initial wavelength can be selected based on the UV spectrum of the parent compound.

-

Method Validation: Once the method is developed, it must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for Methyl 1-cyclopentylazetidine-3-carboxylate.

Caption: Predicted degradation pathways of Methyl 1-cyclopentylazetidine-3-carboxylate.

Experimental Workflow for Stability Assessment

This diagram outlines the logical flow for a comprehensive stability assessment program.

Caption: Workflow for a comprehensive stability assessment program.

Conclusion and Forward Look

This guide provides a predictive framework for understanding the potential stability and reactivity challenges of Methyl 1-cyclopentylazetidine-3-carboxylate. The primary areas of concern are the hydrolytic stability of the methyl ester and the azetidine ring, and the oxidative stability of the tertiary amine. The provided experimental protocols for forced degradation and analytical method development offer a robust starting point for the systematic evaluation required in a drug development program. Successful execution of these studies will generate critical data to establish degradation pathways, develop a validated stability-indicating method, and ultimately support the formulation and registration of a safe and effective drug product.

References

-

Oxidative Degradation. (2012). Royal Society of Chemistry. [Link]

-

Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). National Institutes of Health (NIH). [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). National Institutes of Health (NIH). [Link]

-

Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

-

Oxidative Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

-

Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. [Link]

-

Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. National Taiwan Normal University. [Link]

-

Photostability of N@C | Request PDF. (2025). ResearchGate. [Link]

-

[Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999). PubMed. [Link]

-

Facile ring cleavage of basic azetidines | Request PDF. (2025). ResearchGate. [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

-

Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]

-

Azetidine. Wikipedia. [Link]

-

Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2024). National Institutes of Health (NIH). [Link]

-

Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [Link]

-

Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2019). National Institutes of Health (NIH). [Link]

-

Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. ResearchGate. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

-

Inorganic Chemistry Journal. ACS Publications. [Link]

-

Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis of Saturated N- Heterocycles. (2014). Research Collection. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. (2022). MDPI. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

-

Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). PubMed. [Link]

Sources

- 1. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharmtech.com [pharmtech.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Rationale and Strategic Imperative

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a rigorous, multi-stage process. The compound at the center of this guide, Methyl 1-cyclopentylazetidine-3-carboxylate, represents a class of saturated nitrogen-containing heterocycles known as azetidines. These structures are of significant interest in medicinal chemistry due to their unique three-dimensional architecture and favorable physicochemical properties, which can enhance metabolic stability, solubility, and receptor selectivity in drug candidates.[1] Several FDA-approved drugs incorporate the azetidine motif, underscoring its therapeutic relevance across oncology, infectious diseases, and inflammation.[1]

As this specific molecule is a novel entity, a structured and logical biological screening campaign is not merely a procedural step but a strategic necessity. The primary objective of an initial screen is to efficiently and cost-effectively answer a fundamental question: Does this compound elicit a specific, reproducible biological response in a relevant system? A well-designed screening cascade, as outlined in this guide, serves to rapidly identify potential bioactivities while simultaneously flagging problematic compounds (e.g., cytotoxic, promiscuous) to conserve resources for the most promising candidates.[2][3]

This guide provides a comprehensive framework for the initial biological evaluation of Methyl 1-cyclopentylazetidine-3-carboxylate, grounded in established principles of drug discovery. We will proceed from foundational physicochemical analysis through primary screening, hit confirmation, and preliminary selectivity profiling, emphasizing the causality behind each experimental choice.

Foundational Assessment: Physicochemical and "Drug-Likeness" Profiling

Before committing resources to cell-based assays, it is crucial to assess the fundamental properties of the NCE. This initial characterization helps predict its potential behavior in biological systems and serves as a baseline for future structure-activity relationship (SAR) studies. A key framework for this assessment is Lipinski's Rule of Five, which provides a set of guidelines to evaluate the "drug-likeness" of a compound and its likelihood of being an orally active drug.[4][5][6]

Core Causality: A compound that adheres to these rules is more likely to possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.[6] For instance, a high molecular weight or excessive lipophilicity (LogP > 5) can lead to poor absorption, low solubility, and unpredictable distribution.[4] While exceptions exist, particularly for biologics or compounds utilizing active transport mechanisms, this framework is an indispensable tool for triaging NCEs.[7]

In Silico and Experimental Data Summary

| Property | Guideline (Rule of Five) | Predicted/Experimental Value | Rationale & Implication |

| Molecular Weight (MW) | < 500 Daltons | Calculated | Determines diffusion and transport characteristics. |

| LogP (Lipophilicity) | < 5 | Calculated/Experimental | Influences solubility, membrane permeability, and protein binding. |

| H-Bond Donors | ≤ 5 | Calculated | Impacts solubility and receptor binding interactions. |

| H-Bond Acceptors | ≤ 10 | Calculated | Affects solubility and target engagement. |

| Aqueous Solubility | > 10 µM | Experimental | Critical for assay performance and potential for oral absorption. |

| Purity | > 95% | Experimental (LC-MS, NMR) | Ensures observed biological activity is due to the compound, not impurities. |

The Screening Cascade: A Strategic Workflow

The initial screening process should be viewed as a funnel, designed to progressively narrow a large pool of possibilities down to a small number of validated, high-quality "hits."[8] This structured approach, depicted below, ensures that resources are focused on compounds with the highest potential.

Figure 2: Decision logic for primary screening approach.

-

Target-Based Screening: This approach is used when there is a known or hypothesized molecular target (e.g., a specific enzyme or receptor). Assays are designed to measure the direct interaction of the compound with the purified protein. This provides immediate mechanistic insight.

-

Phenotypic Screening: This is an unbiased approach where the compound is tested for its ability to produce a desired change in cell behavior or appearance (the "phenotype"), without a preconceived target. [9][10]This method is powerful for discovering compounds with entirely new mechanisms of action, though it requires significant follow-up work to identify the molecular target. [10] Given that Methyl 1-cyclopentylazetidine-3-carboxylate is an NCE with no known target, a phenotypic screen is a logical starting point.

Phase 3 Protocols: Hit Confirmation and Triaging

A "hit" from a primary screen is not a conclusion; it is a starting point for a rigorous validation process. [2]The goal of this phase is to eliminate false positives and confirm that the observed activity is real, reproducible, and specific to the compound. [11][12]

-